molecular formula C21H18N2O3 B10833121 Benzothiazepine analog 3

Benzothiazepine analog 3

Cat. No.: B10833121
M. Wt: 346.4 g/mol
InChI Key: ROZBXXFOBQMJQB-UHFFFAOYSA-N
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Description

Benzothiazepine analog 3 is a member of the benzothiazepine family, which consists of compounds featuring a benzene ring fused with a thiazepine ring. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 3 typically involves the cyclization of o-aminothiophenol with chalcones under acidic or basic conditions . This reaction forms the thiazepine ring, which is then fused with a benzene ring to create the final compound. The reaction conditions, such as temperature and pH, can be adjusted to optimize the yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Benzothiazepine analog 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the functional groups introduced .

Scientific Research Applications

Benzothiazepine analog 3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzothiazepine analog 3 involves its interaction with specific molecular targets and pathways. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, particularly in the heart and blood vessels. This action helps to relax blood vessels, reduce blood pressure, and alleviate chest pain (angina). The compound may also interact with other molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Uniqueness of Benzothiazepine Analog 3: this compound is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its ability to act as a calcium channel blocker sets it apart from other similar compounds, making it particularly valuable in the treatment of cardiovascular diseases .

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

(6-phenylpyrrolo[2,1-d][1,5]benzoxazepin-7-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C21H18N2O3/c1-22(2)21(24)26-20-17-12-8-14-23(17)16-11-6-7-13-18(16)25-19(20)15-9-4-3-5-10-15/h3-14H,1-2H3

InChI Key

ROZBXXFOBQMJQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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